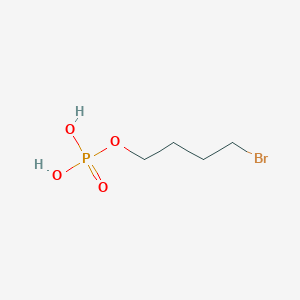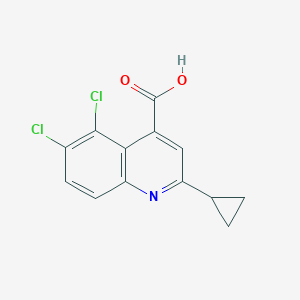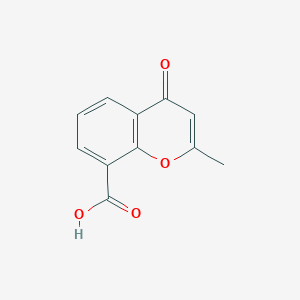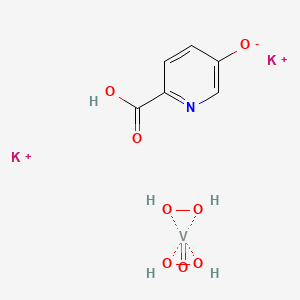
Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate is a heterocyclic compound that combines the structural features of thiazole and isoxazole rings. These rings are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both thiazole and isoxazole moieties in a single molecule makes this compound a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The isoxazole ring can be formed through a (3+2) cycloaddition reaction between nitrile oxides and alkynes .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, microwave-assisted synthesis has been reported to be efficient for the preparation of 5-substituted isoxazoles . This method offers advantages such as reduced reaction times and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Ethyl 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylate is unique due to the combination of thiazole and isoxazole rings in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. The presence of both rings allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
Propriétés
Formule moléculaire |
C11H12N2O3S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
ethyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3S/c1-4-15-11(14)8-5-9(16-13-8)10-6(2)12-7(3)17-10/h5H,4H2,1-3H3 |
Clé InChI |
KFVZAQKGDSDIIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=C(N=C(S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)

![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)

![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)




